3-[4-(4-chlorophenyl)piperazine-1-carbonyl]-1H-indazole
Description
3-[4-(4-Chlorophenyl)piperazine-1-carbonyl]-1H-indazole is a heterocyclic compound featuring an indazole core linked via a carbonyl group to a 4-chlorophenyl-substituted piperazine moiety. Indazole derivatives are widely studied for their biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . The piperazine group enhances solubility and modulates receptor binding, while the 4-chlorophenyl substituent contributes to lipophilicity and target affinity.
Properties
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-(1H-indazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c19-13-5-7-14(8-6-13)22-9-11-23(12-10-22)18(24)17-15-3-1-2-4-16(15)20-21-17/h1-8H,9-12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGRORNFFFCZKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=NNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-chlorophenyl)piperazine-1-carbonyl]-1H-indazole typically involves multiple steps. The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-chlorophenyl)piperazine-1-carbonyl]-1H-indazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
3-[4-(4-chlorophenyl)piperazine-1-carbonyl]-1H-indazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[4-(4-chlorophenyl)piperazine-1-carbonyl]-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Carbonyl-Linked Heterocycles
Table 1: Structural and Physicochemical Properties
Key Observations :
Indazole Derivatives with Piperazine/Morpholine Substituents
Table 2: Anticancer Indazole Analogs
Key Observations :
- Styryl Groups : Compounds 2d and 2e feature dimethoxystyryl groups, which enhance cytotoxicity via intercalation or tubulin binding . The target compound lacks this moiety, suggesting divergent mechanisms of action.
- Piperazine vs. Morpholine : Piperazine (basic, improves solubility) in 2d vs. morpholine (less basic, alters pharmacokinetics) in 2e highlights substituent-dependent bioactivity .
Pyrazole and Piperazine Derivatives with Antimicrobial Activity
- 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (): Exhibits moderate antimicrobial activity (MIC: 25–50 µg/mL) against soil bacteria and fungi. The indazole core in the target compound may confer higher metabolic stability compared to pyrazole .
- 1-(4-Chlorophenyl)piperazine (): A psychoactive reference standard, indicating that piperazine-chlorophenyl motifs are CNS-active. The target’s indazole-carbonyl group likely reduces blood-brain barrier penetration compared to simpler piperazines .
Biological Activity
3-[4-(4-chlorophenyl)piperazine-1-carbonyl]-1H-indazole is a compound of significant interest in medicinal chemistry due to its potential biological activity, particularly in the modulation of neurotransmitter systems. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring connected to an indazole moiety, with a chlorophenyl group that enhances its interaction with biological targets. The structural formula can be represented as follows:
This structure is crucial for its binding affinity and biological activity.
Interaction with Receptors
Research indicates that this compound acts primarily on dopamine and serotonin receptors. It has been studied as a multi-target ligand for these receptors, which are critical in the treatment of psychiatric disorders such as schizophrenia. The compound's binding affinities have been quantitatively assessed in various studies, revealing promising results:
| Receptor | Binding Affinity (pKi) |
|---|---|
| Dopamine D2 | 7.16 ± 0.15 |
| Serotonin 5-HT1A | 8.15 ± 0.06 |
| Serotonin 5-HT2A | 6.66 ± 0.01 |
These values suggest that the compound has a strong affinity for serotonin receptors compared to dopamine receptors, which may influence its therapeutic potential in treating mood disorders .
Pharmacological Activities
The compound has shown various pharmacological activities, including:
- Antipsychotic Effects : By modulating dopamine and serotonin levels, it may alleviate symptoms associated with psychosis.
- Anti-inflammatory Properties : Some derivatives have demonstrated anti-inflammatory effects, indicating potential applications in treating inflammatory diseases .
- Antitumor Activity : Preliminary studies suggest that related compounds exhibit cytotoxic effects against certain cancer cell lines .
Study on Antipsychotic Potential
A study published in May 2023 evaluated the efficacy of various indazole-piperazine derivatives, including our compound of interest, in animal models of schizophrenia. The results indicated a significant reduction in hyperactivity and improvement in social interaction behaviors when administered at specific dosages .
Cytotoxicity Assessment
Another investigation focused on the cytotoxic properties of metal complexes derived from similar indazole structures. These studies reported IC50 values indicating effective inhibition of cancer cell proliferation, suggesting that modifications to the indazole structure could enhance anticancer properties .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine | Similar piperazine core but different substituents | Moderate antipsychotic effects |
| 1-(4-Chlorophenyl)piperazine | Basic piperazine structure | Limited receptor selectivity |
The distinct substitution pattern in our compound contributes to its enhanced receptor binding and specificity compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
